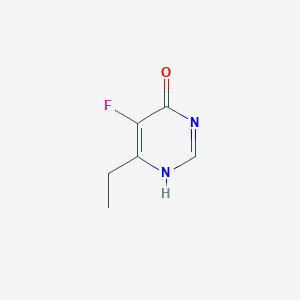

6-ethyl-5-fluoro-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

6-ethyl-5-fluoro-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMRCKIJEFNNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)N=CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=O)N=CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The first step involves the condensation of ethyl fluoroacetate and propionyl chloride in an aprotic solvent (e.g., tetrahydrofuran or isopropyl ether) under alkaline conditions. Sodium hydride or tert-butoxide facilitates deprotonation, enabling nucleophilic attack by the enolate of ethyl fluoroacetate on propionyl chloride. This yields 2-fluoro-3-oxopentanoic acid ethyl ester , a key intermediate purified via fractional distillation under reduced pressure (20 mmHg, 98–100°C) with a reported yield of 32%.

Critical Parameters :

-

Temperature : Maintained at 0–5°C during propionyl chloride addition to minimize side reactions.

-

Solvent : Anhydrous conditions prevent hydrolysis of the acyl chloride.

Alternative Route via α-Fluoropropionoacetate Ester and Formamide

Enamination and Cyclization

A patent by CN102190628B details a method starting with methyl α-fluoropropionoacetate or its ethyl analog. Treatment with ammonia gas generates an enamine intermediate, which undergoes cyclization with formamide in the presence of a base (e.g., sodium methoxide). This one-pot reaction simplifies the process, avoiding isolation of intermediates.

Advantages :

-

Reduced Steps : Combines enamination and cyclization, improving throughput.

-

Solvent Flexibility : Compatible with methanol, ethanol, or water.

Comparative Analysis of Synthetic Methods

Physicochemical Characterization

Spectral Data

-

1H NMR (CDCl3): δ 5.19 (d, J=49.7 Hz, 1H), 4.28 (q, J=7.2 Hz, 2H), 2.67 (m, 2H), 1.29 (t, J=7.5 Hz, 3H), 1.06 (t, J=4.3 Hz, 3H).

Environmental and Industrial Considerations

Solvent and Waste Management

Method 1 employs tetrahydrofuran, which requires careful recovery due to its peroxide-forming tendency. Method 2 utilizes ethanol/water mixtures, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-fluoropyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, to facilitate the reaction.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-5-fluoropyrimidin-4-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-fluoropyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations:

- Fluorine at C5 is conserved in most analogs, contributing to electronic effects and metabolic stability . Methoxy or hydroxy groups at C2 (e.g., 6-Ethyl-5-fluoro-2-methoxypyrimidine-4(3H)-one) may alter hydrogen-bonding capacity and solubility .

Q & A

Q. What are the established synthetic methodologies for 6-ethyl-5-fluoro-1H-pyrimidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions under controlled basic conditions. For example, methyl 2-fluoro-3-oxopentanoate reacts with o-methylisourea sulfate in a sodium methylate/methanol solution to yield the compound. Key parameters include maintaining anhydrous conditions and precise stoichiometric ratios to avoid side reactions. Post-synthetic purification via recrystallization or chromatography ensures high purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- X-ray crystallography : The gold standard for structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, even for small molecules. Data collection at low temperatures (e.g., 113 K) improves resolution .

- NMR spectroscopy : NMR is critical for verifying fluorine substitution patterns.

- HPLC-MS : Validates purity and detects trace impurities.

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) effectively separates the target compound from byproducts.

- Recrystallization : Methanol or ethanol solvents yield high-purity crystals, especially after iterative temperature cycling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies often arise from variations in reaction conditions (e.g., temperature, catalyst loading). Systematic Design of Experiments (DoE) can identify critical factors. For instance, pH control during multi-step syntheses significantly impacts yield and fluorination efficiency. Cross-referencing data with crystallographic purity metrics (e.g., R-factors) helps validate claims .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Substituent modification : Introduce functional groups (e.g., amino, chloro) at the 2- or 4-positions to assess antifungal or anticancer activity.

- Biological assays : Test derivatives against fungal strains (e.g., Candida albicans) or cancer cell lines, correlating activity with electronic (Hammett constants) or steric parameters .

Q. How can crystallographic challenges, such as twinning or low-resolution data, be addressed for this compound?

Q. What experimental designs are suitable for mechanistic studies of its biological activity?

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., cytochrome P450 in antifungal pathways).

- Isotopic labeling : Incorporate or to track metabolic pathways in vitro .

Q. How can stability issues during long-term storage be mitigated?

- Storage conditions : Lyophilize the compound and store in argon-filled vials at -20°C to prevent hydrolysis or oxidation.

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH) and HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.